molecular formula C8H9NO3 B1337441 Methyl 2-methoxynicotinate CAS No. 67367-26-4

Methyl 2-methoxynicotinate

Cat. No.: B1337441
CAS No.: 67367-26-4
M. Wt: 167.16 g/mol
InChI Key: MAHKNPZKAJMOLU-UHFFFAOYSA-N
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Description

Methyl 2-methoxynicotinate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a methyl ester derivative of 2-methoxynicotinic acid and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxynicotinate can be synthesized through the esterification of 2-methoxynicotinic acid with methanol in the presence of an acid catalyst. One common method involves refluxing 2-methoxynicotinic acid with thionyl chloride in carbon tetrachloride, followed by the addition of methanol . The reaction mixture is then stirred at room temperature overnight, and the product is isolated by evaporation and extraction with chloroform.

Industrial Production Methods

Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include 2-methoxynicotinic acid, alcohol derivatives, and various substituted nicotinates.

Scientific Research Applications

Methyl 2-methoxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxynicotinate is unique due to its specific methoxy substitution on the nicotinic acid ring, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKNPZKAJMOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445299
Record name METHYL 2-METHOXYNICOTINATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-26-4
Record name 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67367-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-METHOXYNICOTINATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxypyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (50 ml.) was added to 2-methoxypyridine-3-carboxylic acid (5 g.) in 50 ml. of carbon tetrachloride and the mixture refluxed for 2 hours. The reaction mixture was cooled, evaporated to solids and chased with multiple portions of fresh carbon tetrachloride. The resulting acid chloride hydrochloride was dissolved in excess methanol (50 ml.), stirred for 16 hours at room temperature, then evaporated an oil and taken up in chloroform. The chloroform solution was washed with two portions of saturated sodium bicarbonate and then one portion of brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield title product as an oil [4.63 g.; pnmr/CDCl3 /delta (ppm): 3.9 and 4.1 (2s, 6H), 6.9 (m, 1H), 8.2 (m, 2H)].
Quantity
50 mL
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5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl 2-methoxynicotinate was synthesized from ethyl 2-chloronicotinate with sodium methoxide as described in Example 34. A 100 mL dry flask was charged with 2-methylanisole (7.92 g, 65 mmol), acetyl chloride (5.1 mL, 71 mmol), aluminum chloride (9.45 g, 71 mmol) and 40 mL of anhydrous dichloromethane. The reaction mixture was kept at reflux for 2 h, then poured into 15 mL of HCl (3 N) and extracted with 100 mL ether. The organic layer was further washed with sodium bicarbonate to pH 6-7, then further washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue was dried under high vacuum to yield the intermediate (10.0 g, 93.85%). A 100 mL dry flask was charged with methyl 2-methoxynicotinate (2.50 g, 15 mmol), 10 mL anhydrous DMF and NaH (0.9 g, 22.5 mmol, 60% in oil). The intermediate (2.58 g, 15.7 mmol) in 3 mL anhydrous DMF was added and the reaction was stirred for 2 hours. The mixture was poured into 120 mL of water with 3 mL AcOH. The yellow solid was further wash with water and passed through a column (hexane:EtOAc 3:1) to give the methoxy intermediate (3.4 g, 75.7%). A 50 mL flask was charged with the methoxy intermediate (1.0 g, 3.3 mmol) and pyridine hydrogen chloride (4.0 g, 33 mmol) and heated to 190° C. for 3 h. The mixture was poured into a sodium bicarbonate solution and the solid was collected by filtration, washed with EtOAc and MeOH (20 mL each) to give 2-(4-hydroxy-3-methylphenyl)-4H-pyrano[2,3-b]pyridine-4-one (0.58 g, 69.4%). MS (ES) m/z: 254.0 (M+1); Mp. 300-302° C.
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0 (± 1) mol
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sodium methoxide
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7.92 g
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5.1 mL
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9.45 g
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40 mL
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15 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-methoxy-nicotinic acid (5.00 g, 32.6 mmol), thionyl chloride (50 mL) and carbon tetrachloride (50 mL) was head at reflux for 2 h. The reaction mixture was allowed to cool and volatiles were removed on a rotary evaporator. The residue was co-evaporated three times with carbon tetrachloride to remove residual oxalyl chloride. Methanol (50 mL) was added and the mixture was stirred at room temperature overnight. The solvent was evaporated and chloroform (150 mL) was added. The solution was washed with saturated aqueous sodium hydrogen carbonate (2×150 mL) and brine (150 mL), dried (magnesium sulfate), filtered, and evaporated to give 2-methoxy-nicotinic acid methyl ester (4.42 g, 81%) as a clear yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
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Reaction Step One
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to methyl 2-methoxynicotinate upon exposure to UV light?

A1: When a solution of this compound in benzene is irradiated with UV light, it undergoes a photochemical reaction leading to the formation of cage-type photodimers. [] This reaction occurs with a remarkably high quantum yield, particularly in concentrated solutions. [] Interestingly, when phenyl 2-methoxynicotinate is subjected to similar conditions, a different reaction pathway dominates, resulting in photo-Fries rearrangement products. []

Q2: Does this compound exhibit any interesting luminescence properties?

A2: Yes, this compound exhibits excimer emission when cooled to 77 K. [] This indicates the formation of a short-lived excited dimer species upon light absorption at low temperatures.

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